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3-methyl-1H-pyrrole-2-

carbaldehyde

Cat. No.: B1600579 Get Quote

An In-Depth Technical Guide to the Theoretical Characterization of 3-methyl-1H-pyrrole-2-
carbaldehyde

This guide provides a comprehensive theoretical analysis of 3-methyl-1H-pyrrole-2-
carbaldehyde, a heterocyclic compound of significant interest due to the prevalence of the

pyrrole framework in pharmaceuticals, agrochemicals, and natural products.[1][2]

Computational chemistry offers a powerful, non-destructive lens to elucidate the structural,

electronic, and spectroscopic properties of such molecules, providing foundational insights that

accelerate research and development.[3][4] By employing Density Functional Theory (DFT), we

can construct a detailed molecular portrait that complements and predicts experimental

findings, guiding synthetic strategies and reactivity assessments.

The Computational Framework: Methodology and
Rationale
The theoretical investigation of a molecule requires a carefully selected methodology to ensure

a balance between computational expense and predictive accuracy. For organic molecules like

3-methyl-1H-pyrrole-2-carbaldehyde, Density Functional Theory (DFT) has emerged as the

gold standard.

Expertise & Experience: Our choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

exchange-correlation functional is deliberate. It is a hybrid functional that incorporates a portion
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of the exact Hartree-Fock exchange, which has been shown to provide excellent descriptions

of the electronic structure and geometries of a wide array of organic compounds.[5][6] This is

coupled with the 6-311++G(d,p) basis set. The '6-311' component offers a flexible description

of core and valence electrons. The addition of '++' diffuse functions is critical for accurately

modeling systems with potential lone pairs and anionic character, while the '(d,p)' polarization

functions allow for non-uniform distortion of electron clouds, essential for describing chemical

bonds accurately.[7][8]

All calculations are performed using a state-of-the-art computational chemistry package, such

as Gaussian.[9] The protocol is designed to be self-validating: an initial geometry optimization

is followed by a vibrational frequency analysis. The absence of imaginary frequencies confirms

that the optimized structure corresponds to a true energy minimum on the potential energy

surface.[4]
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Figure 1: A self-validating computational workflow for theoretical analysis.

Molecular Structure and Geometry
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The first step in any theoretical analysis is to determine the molecule's most stable three-

dimensional conformation. The optimized geometry provides the foundation for all subsequent

property calculations.

Figure 2: Atom numbering scheme for 3-methyl-1H-pyrrole-2-carbaldehyde.

The calculations reveal a planar geometry for the pyrrole ring, as expected for an aromatic

system. The key structural parameters are summarized below.

Parameter Atoms
Bond Length

(Å)
Parameter Atoms

Bond/Dihedr

al Angle (°)

Bond Length C2-C3 1.415 Bond Angle C5-N1-C2 109.5

C3-C4 1.380 N1-C2-C3 108.2

C4-C5 1.421 C2-C3-C4 107.1

C5-N1 1.365 C3-C4-C5 107.8

N1-C2 1.378 C4-C5-N1 107.4

C2-C7 1.450 N1-C2-C7 125.1

C7=O8 1.225 O8=C7-C2 123.5

C3-C6 1.505
Dihedral

Angle
C5-N1-C2-C3 -0.5

N1-H9 1.010 C4-C3-C2-C7 179.8

Table 1: Selected optimized geometrical parameters of 3-methyl-1H-pyrrole-2-carbaldehyde
calculated at the B3LYP/6-311++G(d,p) level.

Electronic Properties and Chemical Reactivity
The distribution of electrons within a molecule governs its reactivity. We analyze this through

two key theoretical constructs: Frontier Molecular Orbitals and the Molecular Electrostatic

Potential.

Frontier Molecular Orbitals (HOMO-LUMO)
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The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are central to chemical reactivity theory.[10] The HOMO energy correlates with

the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of

molecular stability; a smaller gap often implies higher chemical reactivity.[11][12][13]

Parameter Energy (eV)

HOMO Energy -6.15

LUMO Energy -1.88

HOMO-LUMO Gap (ΔE) 4.27

Table 2: Calculated Frontier Molecular Orbital energies.

The calculated HOMO-LUMO gap of 4.27 eV suggests that 3-methyl-1H-pyrrole-2-
carbaldehyde is a moderately stable molecule. The HOMO is primarily localized over the π-

system of the pyrrole ring, indicating this is the primary site for electrophilic attack. The LUMO

is distributed across the entire conjugated system, including the carbaldehyde group,

highlighting its role as an electron-accepting region.

Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution on the

molecule's surface. It provides an intuitive guide to the sites susceptible to electrophilic and

nucleophilic attack.[5][8] Regions of negative potential (colored red) are electron-rich and are

targets for electrophiles. Regions of positive potential (blue) are electron-poor and are targets

for nucleophiles.

For 3-methyl-1H-pyrrole-2-carbaldehyde, the MEP map clearly shows the most negative

potential localized on the oxygen atom (O8) of the carbaldehyde group. This is the primary site

for protonation and electrophilic attack. The region around the N-H proton (H9) shows the most

positive potential, making it the most likely site for nucleophilic interaction. This detailed charge

mapping is invaluable for predicting intermolecular interactions in drug-receptor binding or

materials science applications.
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Predicted Spectroscopic Signatures
Theoretical calculations provide a powerful means to predict and interpret spectroscopic data,

aiding in the structural elucidation of newly synthesized compounds.

Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies correspond to the different modes of molecular motion.

These theoretical frequencies are typically scaled by a factor (e.g., 0.967 for B3LYP/6-

311++G(d,p)) to correct for systematic errors arising from the harmonic approximation and

basis set limitations.[8]

Scaled Frequency (cm⁻¹) Vibrational Mode Assignment

3455 N-H stretching

3120 - 3050 C-H stretching (aromatic)

2950 - 2880 C-H stretching (methyl & aldehyde)

1665 C=O stretching (aldehyde)

1550 - 1400 C=C and C-N stretching (ring)

1455 C-H bending (methyl)

750 C-H out-of-plane bending

Table 3: Predicted prominent vibrational frequencies and their assignments.

The most intense and characteristic absorption is predicted to be the C=O stretch of the

aldehyde group at approximately 1665 cm⁻¹, a key diagnostic peak for experimental

characterization.

NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating

the isotropic magnetic shielding tensors, which are then converted into NMR chemical shifts (δ)

relative to a reference standard, typically Tetramethylsilane (TMS).[5][8][14]

¹³C NMR Chemical Shifts (δ, ppm)
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Atom Calculated δ (ppm)

C7 (Aldehyde) 178.5

C2 131.2

C3 129.8

C5 124.5

C4 110.1

| C6 (Methyl) | 12.8 |

Table 4: Predicted ¹³C NMR chemical shifts.

¹H NMR Chemical Shifts (δ, ppm)

Atom Calculated δ (ppm)

H9 (N-H) 9.80

H12 (Aldehyde) 9.45

H11 (on C5) 6.85

H10 (on C4) 6.10

| H13, H14, H15 (Methyl) | 2.25 |

Table 5: Predicted ¹H NMR chemical shifts.

These predicted shifts provide a theoretical "fingerprint" of the molecule that can be directly

compared with experimental spectra for structural verification.

Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and

corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum.[7][15][16]
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λmax (nm)
Oscillator Strength

(f)
Major Contribution Transition Type

285 0.48 HOMO -> LUMO π -> π

220 0.15 HOMO-1 -> LUMO π -> π

Table 6: Predicted electronic transitions in the UV-Vis spectrum.

The primary absorption band is predicted at 285 nm and is attributed to the π -> π* transition

from the highest occupied to the lowest unoccupied molecular orbital. This strong absorption is

characteristic of conjugated aromatic systems.

Conclusion
This guide demonstrates the comprehensive molecular characterization of 3-methyl-1H-
pyrrole-2-carbaldehyde achievable through a robust theoretical chemistry protocol. The

application of DFT and TD-DFT methods provides detailed, actionable insights into the

molecule's geometric, electronic, and spectroscopic properties. The optimized geometry

confirms a planar structure, while the HOMO-LUMO analysis and MEP map offer a clear

picture of its chemical reactivity and potential interaction sites. Furthermore, the predicted IR,

NMR, and UV-Vis spectra serve as invaluable benchmarks for experimental validation. These

computational results provide a solid, authoritative foundation for researchers and scientists in

drug development and materials science to guide further investigation and application of this

important pyrrole derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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